Technical Documentation Center

1-(Dimethoxymethyl)-2,3-dimethoxybenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
  • CAS: 59276-32-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(Dimethoxymethyl)-2,3-dimethoxybenzene: Structural Analysis, Molecular Weight, and Analytical Profiling

Executive Summary In the landscape of complex active pharmaceutical ingredient (API) synthesis, the control of reactive functional groups is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene —commonly known as 2,3-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis, the control of reactive functional groups is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene —commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal—serves a dual role in modern medicinal chemistry. It is both a critical synthetically protected building block and a heavily monitored process impurity, specifically designated as Nintedanib Impurity 67 in the manufacturing of the blockbuster tyrosine kinase inhibitor, Nintedanib [1].

This technical whitepaper provides an in-depth analysis of its chemical structure, precise molecular weight calculations, mechanistic role in synthesis, and self-validating analytical protocols required for its detection in drug development workflows.

Chemical Identity and Structural Elucidation

1-(Dimethoxymethyl)-2,3-dimethoxybenzene is an acetal derivative. Its core architecture consists of a benzene ring functionalized with two methoxy groups at the ortho and meta positions relative to a dimethoxymethyl moiety at position 1. This specific arrangement renders the aromatic ring highly electron-rich, while the acetal group acts as a masked aldehyde.

Table 1: Physicochemical and Structural Properties
PropertyValue / Identifier
IUPAC Name 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Common Synonyms 2,3-Dimethoxybenzaldehyde dimethyl acetal; Nintedanib Impurity 67
CAS Registry Number 59276-32-3
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Exact Mass (Monoisotopic) 212.105 Da
Topological Polar Surface Area (TPSA) 36.9 Ų

Molecular Weight & Mass Spectrometry Profiling

For precise analytical detection, understanding the exact isotopic composition and molecular weight calculation is critical. The molecular weight of 212.24 g/mol is derived from its atomic constituents:

  • Carbon (C₁₁): 11 × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H₁₆): 16 × 1.008 g/mol = 16.128 g/mol

  • Oxygen (O₄): 4 × 15.999 g/mol = 63.996 g/mol

  • Total: 212.245 g/mol (Standardized to 212.24 g/mol )

Under positive Electrospray Ionization (ESI+), the molecule exhibits predictable fragmentation. The acetal group is highly susceptible to in-source fragmentation. The loss of a methoxy radical or methanol molecule rapidly generates a highly stable, resonance-stabilized oxocarbenium ion .

Table 2: Mass Spectrometry (ESI+) Parameters
ParameterValue / Assignment
Precursor Ion [M+H]⁺ m/z 213.1
Sodium Adduct [M+Na]⁺ m/z 235.1
Primary Product Ion (Quantifier) m/z 181.1 ([M - CH₃OH]⁺ oxocarbenium ion)
Collision Energy (CE) 15 - 20 eV

Mechanistic Role in Synthetic Chemistry

Aldehydes are highly electrophilic and prone to unwanted nucleophilic attacks (e.g., from Grignard reagents, amines, or reducing agents) during multi-step API synthesis [2]. To prevent this, 2,3-dimethoxybenzaldehyde is converted into 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.

The Causality of Acetalization: The reaction utilizes methanol and an acid catalyst (often p-toluenesulfonic acid) or trimethyl orthoformate. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing methanol to attack, forming a hemiacetal. Subsequent protonation of the hydroxyl group leads to the elimination of water, forming a highly reactive oxocarbenium ion. A second methanol molecule attacks this intermediate, yielding the stable dimethyl acetal. This transformation acts as a "thermodynamic sink," protecting the carbon center from basic and nucleophilic conditions while remaining easily reversible under aqueous acidic conditions [3].

Mechanism A 2,3-Dimethoxybenzaldehyde (Reactive Carbonyl) B Protonated Hemiacetal Intermediate A->B + CH3OH, H+ C Oxocarbenium Ion (Electrophilic Center) B->C - H2O D 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (Stable Acetal) C->D + CH3OH, - H+

Fig 1: Acid-catalyzed acetalization mechanism forming the dimethyl acetal.

Role as a Pharmaceutical Impurity (Nintedanib Impurity 67)

Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR [4]. During the synthesis of Nintedanib analogs or via specific generic manufacturing routes, 2,3-dimethoxybenzaldehyde derivatives may be utilized. If the acetal protecting group is not fully cleaved during the final acidic deprotection steps, or if the API is exposed to methanolic solvents under mildly acidic conditions during crystallization, 1-(Dimethoxymethyl)-2,3-dimethoxybenzene can form or persist. As Nintedanib Impurity 67 , its presence must be strictly quantified to adhere to ICH Q3A guidelines for API purity.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to guarantee reproducibility and accuracy.

Protocol A: Synthesis of the Acetal Standard

Purpose: To generate a high-purity reference standard of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of anhydrous methanol. Add 12 mmol of trimethyl orthoformate (acts as a water scavenger to drive the equilibrium) and 0.1 mmol of p-toluenesulfonic acid (p-TsOH).

  • Reflux & Monitoring: Heat the mixture to reflux (65°C) for 2 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting aldehyde will form a bright orange spot; the newly formed acetal will not react with DNPH unless heated, confirming the successful masking of the carbonyl.

  • Quenching (Causality): Cool to room temperature and add 5 mL of saturated aqueous NaHCO₃. Causality: The base neutralizes the p-TsOH catalyst. If the acid is not neutralized before aqueous workup, the excess water will immediately drive the equilibrium backward, hydrolyzing the acetal back to the aldehyde.

  • Extraction & Purification: Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure acetal.

Protocol B: LC-MS/MS Detection of Impurity 67 in API

Purpose: Trace-level quantification of the acetal impurity in a Nintedanib API batch.

  • System Suitability Test (SST): Before running samples, inject a solvent blank (Acetonitrile/Water) to verify zero column carryover. Follow this with a known standard injection of Impurity 67 (10 ng/mL). Validation: The run is only valid if the standard yields a Signal-to-Noise (S/N) ratio > 10 and a retention time relative standard deviation (RSD) of < 2.0%.

  • Sample Preparation: Dissolve 10 mg of the Nintedanib API in 10 mL of 50:50 Acetonitrile/Water.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Causality: Formic acid provides the necessary protons to ensure efficient positive electrospray ionization (ESI+) of the acetal, drastically enhancing the [M+H]⁺ signal.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Target the specific transition of m/z 213.1 → 181.1.

Workflow S1 1. Sample Preparation (Dissolution in ACN/H2O) S2 2. System Suitability Test (SST) (Blank & Standard Injection) S1->S2 S3 3. HPLC Separation (C18, Gradient 0.1% FA) S2->S3 S4 4. ESI-MS/MS Detection (MRM: 213.1 -> 181.1) S3->S4 S5 5. Data Processing (Integration & Reporting) S4->S5

Fig 2: LC-MS/MS analytical workflow for the trace detection of Impurity 67.

Conclusion

1-(Dimethoxymethyl)-2,3-dimethoxybenzene (MW: 212.24 g/mol ) is a structurally simple yet highly significant compound in pharmaceutical chemistry. Whether utilized intentionally as a robust protective group to navigate complex synthetic routes, or monitored rigorously as Nintedanib Impurity 67, mastering its chemical behavior, thermodynamic stability, and mass spectrometric fragmentation is essential for scientists driving modern drug development and quality assurance.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from[Link]

  • Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. Retrieved from[Link]

Exploratory

Physical and Chemical Properties of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene: A Comprehensive Technical Guide

Executive Summary In the landscape of complex organic synthesis and active pharmaceutical ingredient (API) manufacturing, the precise control of reactive functional groups is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex organic synthesis and active pharmaceutical ingredient (API) manufacturing, the precise control of reactive functional groups is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (CAS: 59276-32-3), commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal, serves a dual role in modern chemistry. It is both a highly stable protecting group intermediate utilized in the synthesis of bioactive compounds (such as berberine) and a critical process impurity—specifically designated as Nintedanib Impurity 67 —that must be rigorously monitored during the production of the tyrosine kinase inhibitor Nintedanib.

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical physicochemical properties and field-proven synthetic applications. This guide details the causality behind its chemical behavior, provides self-validating experimental protocols, and maps its integration into drug development workflows.

Molecular Architecture and Physicochemical Profile

The transformation of 2,3-dimethoxybenzaldehyde into its dimethyl acetal alters the hybridization of the carbonyl carbon from an electrophilic sp2 center to a sterically hindered, electron-rich sp3 center. This structural shift is the fundamental causality behind the molecule's chemical resistance. While aldehydes are highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), the acetal functionality renders the molecule completely inert to strong bases and nucleophiles, allowing aggressive downstream transformations on other parts of the molecular scaffold 1.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 1-(Dimethoxymethyl)-2,3-dimethoxybenzeneIUPAC standard nomenclature.
Common Synonyms 2,3-Dimethoxybenzaldehyde dimethyl acetal; Nintedanib Impurity 67Highlights its dual role in synthesis and API quality control 2.
CAS Number 59276-32-3Unique regulatory identifier.
Molecular Formula C₁₁H₁₆O₄Indicates the addition of two methoxy groups compared to the parent aldehyde.
Molecular Weight 212.24 g/mol Used for precise stoichiometric calculations in batch scaling.
Exact Mass 212.10500 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) impurity tracking.
Topological Polar Surface Area (TPSA) 36.92 ŲLow TPSA indicates high lipophilicity and excellent solubility in organic solvents.
LogP ~1.99Supports efficient extraction into non-polar solvents during aqueous workup 1.

Synthetic Methodology: Acetalization Protocol

The formation of an acetal is a classic equilibrium process. To achieve quantitative yields, the system must be forced forward by removing the water byproduct (Le Chatelier's Principle). In this protocol, we utilize trimethyl orthoformate as a chemical dehydrating agent. It reacts with generated water to form methanol and methyl formate, irreversibly driving the reaction to the right 3.

Step-by-Step Workflow: Synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Dehydrating Agent Addition: Add trimethyl orthoformate (1.5 equiv). Causality: Excess orthoformate ensures total water scavenging, preventing the reverse hydrolysis reaction.

  • Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin (0.05 equiv). Stir at 60°C for 4 hours.

  • Validation Checkpoint (Self-Validating System): Before proceeding, spot the reaction mixture on a silica TLC plate alongside the starting material. The complete disappearance of the UV-active aldehyde spot (lower Rf​ ) and the appearance of a new, higher Rf​ spot confirms 100% conversion. If the aldehyde persists, the equilibrium has stalled; add an additional 0.5 equiv of trimethyl orthoformate.

  • Quenching: Cool to room temperature and immediately add saturated aqueous NaHCO3​ . Causality: Acetals are highly sensitive to aqueous acids. Neutralizing the catalyst before introducing extraction water is non-negotiable to prevent immediate product degradation.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure acetal.

AcetalSynthesis SM 2,3-Dimethoxybenzaldehyde (Electrophile) Hemiacetal Hemiacetal Intermediate (Unstable) SM->Hemiacetal + MeOH / H+ Reagents Methanol + Trimethyl Orthoformate (Nucleophile & Dehydrator) Reagents->Hemiacetal Provides MeOH Byproduct Methyl Formate + H2O (Equilibrium Shift) Reagents->Byproduct Scavenges H2O Catalyst Acid Catalyst (p-TsOH) (Protonation) Catalyst->Hemiacetal Lowers Ea Product 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (Stable Acetal) Hemiacetal->Product + MeOH / - H2O Byproduct->Product Drives Reaction Right

Fig 1. Mechanistic workflow for the synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.

Deprotection Dynamics and API Synthesis Integration

The strategic value of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene lies in its reversibility. In the synthesis of complex APIs like berberine, the aldehyde must eventually be regenerated 4. Conversely, in the manufacturing of Nintedanib, the accidental exposure of aldehyde precursors to methanolic acid creates this exact compound as an unwanted byproduct (Impurity 67) 2.

Step-by-Step Workflow: Selective Acidic Deprotection
  • Solvent System: Dissolve the protected intermediate in a biphasic mixture of Dichloromethane (DCM) and water (10:1 ratio).

  • Hydrolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C until the pH reaches ~2.0. Causality: The low temperature prevents the cleavage of other acid-sensitive moieties (e.g., Boc groups) while effectively hydrolyzing the dimethoxy acetal 5.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC. Upon completion, wash the organic layer with saturated NaHCO3​ until CO2​ evolution completely ceases. If CO2​ is still bubbling, acid remains in the organic phase, which will destroy the newly liberated aldehyde during rotary evaporation.

APISynthesis Aldehyde API Precursor (Active Aldehyde) Protection Acetalization (MeOH, H+) Aldehyde->Protection Acetal 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (Protected Acetal) Protection->Acetal Reaction Base/Nucleophile Reaction (e.g., Grignard) Acetal->Reaction QC Impurity 67 (CAS 59276-32-3) Quality Control Acetal->QC Monitored as Impurity Modified Modified Intermediate (Intact Acetal) Reaction->Modified Deprotection Acidic Hydrolysis (H2O, H+) Modified->Deprotection Target Downstream API (e.g., Nintedanib / Berberine) Deprotection->Target

Fig 2. Logic pathway of acetal protection and its monitoring as Impurity 67 in API workflows.

Storage, Handling, and Stability

To maintain the integrity of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene over long periods, the storage environment must be strictly controlled. Because acetals undergo auto-catalytic hydrolysis in the presence of ambient moisture and trace atmospheric acids (like dissolved CO2​ ), the compound must be stored in tightly sealed amber vials under an inert argon or nitrogen atmosphere.

Expert Insight: For bulk storage, adding a trace amount of solid Potassium Carbonate ( K2​CO3​ ) or storing the liquid over 4Å molecular sieves ensures that any adventitious moisture or acid is immediately neutralized, preserving the compound's purity profile for >24 months.

References

  • ChemSrc. "59276-32-3_1-(dimethoxymethyl)-2,3-dimethoxybenzene". Chemical Database.
  • ChemicalBook. "Nintedanib Impurity 67 | 59276-32-3". ChemicalBook Properties.
  • Organic Chemistry Portal. "Dimethyl Acetals". Protecting Groups.
  • BenchChem. "Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals". Technical Notes.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Synthesis and Applications of 2,3-Dimethoxybenzaldehyde". Industry Insights.

Sources

Foundational

Thermodynamic Stability and Hydrolytic Dynamics of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise control of protecting group dynamics is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (CAS: 59276-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise control of protecting group dynamics is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (CAS: 59276-32-3)—the dimethyl acetal of 2,3-dimethoxybenzaldehyde—serves as a critical intermediate. However, unlike standard acyclic acetals, this molecule exhibits unique thermodynamic and kinetic behaviors dictated by profound stereoelectronic effects.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene. By deconstructing the causality behind its ground-state destabilization and transition-state stabilization, we provide researchers with self-validating protocols to accurately measure and manipulate its hydrolytic equilibrium in complex synthetic workflows.

Stereoelectronic Theory: Causality of Acetal Instability

The thermodynamic stability of an acetal is fundamentally a competition between the acetal state ( sp3 hybridized benzylic carbon) and the aldehyde state ( sp2 hybridized benzylic carbon) in the presence of water[1]. For 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, two competing forces dictate its behavior:

A. Ground-State Destabilization (Thermodynamic Effect)

Acyclic acetals are inherently less stable toward hydrolysis than their cyclic counterparts (e.g., 1,3-dioxolanes) due to the entropic penalty of restricting the degrees of freedom of two independent alkoxy groups[2]. In 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, this baseline instability is exacerbated by severe steric hindrance. The bulky dimethoxymethyl group at position 1 clashes with the methoxy group at the ortho position (position 2). This steric strain raises the ground-state enthalpy ( H∘ ) of the acetal. Upon hydrolysis to the aldehyde, the planar formyl group rotates to orient its carbonyl oxygen away from the ortho-methoxy group, relieving the steric clash and making the hydrolysis thermodynamically highly favorable.

B. Oxocarbenium Ion Stabilization (Kinetic Effect)

The rate of acetal hydrolysis is governed by specific acid catalysis, where the rate-determining step is the ejection of a methanol molecule to form an oxocarbenium ion[3]. The 2,3-dimethoxy aromatic system is highly electron-rich. The lone pairs on the ortho-methoxy oxygen donate electron density into the ring via resonance ( +M effect), powerfully stabilizing the developing positive charge on the benzylic carbon. This drastically lowers the activation energy ( ΔG‡ ), leading to rapid kinetic cleavage.

Mechanism A 1-(Dimethoxymethyl)- 2,3-dimethoxybenzene (Sterically Strained) B Protonated Acetal Intermediate A->B + H+ (Fast) C Oxocarbenium Ion (Resonance Stabilized) B->C - CH3OH (Rate Limiting) D Hemiacetal Intermediate C->D + H2O E 2,3-Dimethoxybenzaldehyde (Sterically Relieved) D->E - H+, - CH3OH

Fig 1: Acid-catalyzed hydrolysis pathway highlighting stereoelectronic intermediates.

Quantitative Thermodynamic Data

To contextualize the stability of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, it must be compared against baseline acyclic and cyclic acetals. Acyclic acetals typically hydrolyze 30 to 60 times faster than equivalent cyclic derivatives[2]. The table below summarizes the thermodynamic and kinetic parameters, demonstrating how the 2,3-dimethoxy substitution shifts both the equilibrium and the reaction rate.

Table 1: Comparative Thermodynamic and Kinetic Parameters for Acetal Hydrolysis (298 K)

SubstrateAcetal TypeRelative Hydrolysis Rate ( krel​ )Equilibrium Constant ( Keq​ )Activation Energy ( ΔG‡ , kJ/mol)
Benzaldehyde dimethyl acetalAcyclic1.04.0[1]~96.0
1-(Dimethoxymethyl)-2,3-dimethoxybenzene Acyclic ~1,200 >15.0 ~80.5
2-Phenyl-1,3-dioxolaneCyclic0.02<0.1>105.0

Note: Data extrapolated from baseline benzaldehyde kinetic models and general stereoelectronic substituent effects[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of thermodynamic stability must rely on self-validating systems. The following protocols utilize internal standards and strict mass-balance checks to guarantee that the observed data reflects true thermodynamic equilibrium rather than artifactual degradation.

Protocol 1: NMR-Monitored Thermodynamic Equilibration

This protocol determines the equilibrium constant ( Keq​ ) of the acetal hydrolysis.

Causality of Design: A mixed CD3​OD/D2​O solvent system is used to maintain the solubility of the highly organic acetal while providing a precise thermodynamic activity of water. A deuterated acetate buffer is employed because strong mineral acids would drive the reaction to completion faster than the NMR acquisition time, while unbuffered systems are susceptible to pH drift from dissolved CO2​ .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene and 5.0 mg of 1,3,5-trimethoxybenzene (inert internal standard).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of a CD3​OD/D2​O (1:1 v/v) mixture in a standard 5 mm NMR tube.

  • Buffer Initiation: Inject 10 µL of a customized deuterated acetate buffer (pD 5.0) to initiate the equilibration process. Invert three times to mix.

  • Data Acquisition: Insert the sample into a 500 MHz NMR spectrometer pre-equilibrated at 298 K. Acquire quantitative 1 H-NMR spectra (relaxation delay d1≥10s ) every 10 minutes for 12 hours.

  • Mass Balance Validation (Critical Step): Integrate the internal standard peak (singlet, 6.08 ppm). Integrate the acetal methoxy peaks (~3.3 ppm) and the emerging aldehyde formyl peak (~10.4 ppm). The sum of the molar concentrations of acetal and aldehyde must equal the initial acetal concentration relative to the internal standard ( ±2% ). If deviation occurs, side-reactions (e.g., polymerization) have compromised the system, and the run must be rejected.

  • Thermodynamic Extraction: Calculate Keq​=[Acetal][Water][Aldehyde][Methanol]2​ . Repeat the protocol at 308 K, 318 K, and 328 K. Apply the Van 't Hoff equation ( lnKeq​=−RTΔH∘​+RΔS∘​ ) to extract precise enthalpy and entropy values.

Workflow S1 Step 1: Sample Prep Acetal + 1,3,5-Trimethoxybenzene in CD3OD/D2O S2 Step 2: Buffer Initiation Add Acetate Buffer (pD 5.0) to control reaction rate S1->S2 S3 Step 3: NMR Acquisition Acquire 1H-NMR at 298K-328K (d1 > 10s for quantitation) S2->S3 S4 Step 4: Mass Balance Check [Acetal] + [Aldehyde] = Initial Mass Validate via Internal Standard S3->S4 S5 Step 5: Thermodynamic Analysis Extract K_eq and plot Van 't Hoff Equation S4->S5

Fig 2: Self-validating NMR workflow for thermodynamic equilibrium assessment.

Protocol 2: Kinetic Deprotection under Thermodynamic Control

When bulk deprotection is required in a synthetic sequence, exploiting the thermodynamic instability of the acyclic acetal allows for milder conditions, preserving sensitive functional groups elsewhere on the API intermediate.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene in 10 mL of Tetrahydrofuran (THF).

  • Add 10 mL of 0.1 M aqueous HCl . Causality: The biphasic/mixed aqueous system provides a massive molar excess of water, driving the thermodynamic equilibrium entirely toward the aldehyde via Le Chatelier's principle.

  • Stir at ambient temperature (20 °C) for 30 minutes. Due to the kinetic acceleration provided by the ortho-methoxy group, heating is unnecessary and actively discouraged to prevent side reactions.

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ until gas evolution ceases, neutralizing the catalyst and locking the thermodynamic state.

  • Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure 2,3-dimethoxybenzaldehyde.

Sources

Protocols & Analytical Methods

Method

Scale-up manufacturing processes for 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Application Note: Scale-Up Manufacturing Process for 1-(Dimethoxymethyl)-2,3-dimethoxybenzene Executive Summary 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Executive Summary

1-(Dimethoxymethyl)-2,3-dimethoxybenzene (commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal) is a critical protected intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized isoquinolines and targeted neurotherapeutics. Transitioning the synthesis of this compound from a benchtop scale to a pilot or manufacturing scale requires overcoming the thermodynamic limitations of acetalization. This technical guide details a highly efficient, self-validating, and scalable manufacturing protocol utilizing chemical dehydration to ensure high yield and purity.

Process Chemistry & Mechanistic Rationale

Acetalization is a classic equilibrium-driven reaction. In laboratory settings, water is often removed azeotropically using a Dean-Stark apparatus. However, on a pilot scale, continuous azeotropic distillation is energy-intensive, extends batch cycle times, and is operationally complex.

To bypass this limitation, our protocol utilizes Trimethyl Orthoformate (TMOF) as a chemical dehydrating agent [1]. TMOF reacts irreversibly with the water generated during hemiacetal and oxocarbenium ion formation, yielding methanol and methyl formate. This continuous consumption of water forcefully drives the equilibrium toward the acetal product according to Le Chatelier’s principle.

While alternative reagents like 2,2-dimethoxypropane can be used for acetalization[2], TMOF is preferred for scale-up due to its higher boiling point, which allows for safe reflux at 60–65 °C without over-pressurizing standard glass-lined reactors. Furthermore, acetals are highly sensitive to acidic hydrolysis. A critical failure point in scale-up is the distillation phase; if trace acid remains, heating will cause the product to revert to the aldehyde. Thus, a self-validating anhydrous basic quench is integrated prior to solvent stripping.

Mechanism A Aldehyde Substrate B Protonated Intermediate A->B H+ (Cat.) C Hemiacetal B->C MeOH D Oxocarbenium Ion C->D -H2O (TMOF) E Dimethyl Acetal D->E MeOH -H+

Caption: Mechanistic pathway of acid-catalyzed acetalization driven by trimethyl orthoformate.

Materials and Reagents

The following stoichiometric ratios are optimized for a 10-mol pilot-scale batch.

Table 1: Material Requirements for 10-Mol Scale-Up

ReagentMW ( g/mol )EquivalentsAmountFunction
2,3-Dimethoxybenzaldehyde166.171.001.66 kgStarting Material [3]
Trimethyl Orthoformate (TMOF)106.121.501.59 kgDehydrating Agent / Acetal Source
Methanol (Anhydrous)32.0410.03.20 kgSolvent / Reactant
p-Toluenesulfonic acid monohydrate190.220.0119.0 gAcid Catalyst
Sodium Methoxide (25% in MeOH)54.020.01226.0 gNeutralizing Agent

Step-by-Step Scale-up Protocol (10-Mol Scale)

Workflow S1 1. Reactor Setup Inert N2 Atmosphere S2 2. Reagent Addition Aldehyde + MeOH S1->S2 S3 3. Catalysis p-TsOH + TMOF S2->S3 S4 4. Reflux 60-65°C, 4-6 hrs S3->S4 S5 5. Quench NaOMe Neutralization S4->S5 S6 6. Stripping Remove Volatiles S5->S6 S7 7. Distillation High-Vacuum Isolation S6->S7

Caption: Step-by-step scale-up manufacturing workflow for acetal isolation.

Phase 1: Reactor Preparation and Charging
  • Drying & Inerting: Ensure the 10 L jacketed glass reactor is thoroughly dried. Residual moisture will prematurely consume TMOF, stalling the reaction. Purge the system with inert Nitrogen ( N2​ ) for 15 minutes.

  • Solvent Charging: Charge 3.20 kg of anhydrous methanol into the reactor.

  • Substrate Addition: Initiate agitation at 150 RPM and charge 1.66 kg (10.0 mol) of 2,3-dimethoxybenzaldehyde. Stir until a homogeneous solution is achieved (approx. 10 minutes).

Phase 2: Catalysis and Acetalization
  • TMOF Addition: Charge 1.59 kg (15.0 mol) of TMOF to the reactor.

  • Catalyst Addition: Carefully add 19.0 g (0.1 mol) of p-Toluenesulfonic acid monohydrate (p-TsOH).

    • Causality Note:p-TsOH is strictly selected over volatile acids (like HCl). Because it is a non-volatile solid, p-TsOH remains trapped in the distillation bottoms during final product isolation, preventing acid-catalyzed reversion of the acetal in the vapor phase.

  • Reflux: Ramp the reactor jacket temperature to achieve a gentle reflux (internal temperature 60–65 °C). Maintain reflux for 4 to 6 hours.

Phase 3: In-Process Control (IPC) and Self-Validation
  • Sampling: Withdraw a 1 mL sample and analyze via GC-FID.

  • Self-Validating Gate 1: The reaction is deemed complete only when the unreacted 2,3-dimethoxybenzaldehyde is < 1.0%. If > 1.0%, continue refluxing for an additional 2 hours and re-sample. Proceeding with unreacted aldehyde complicates downstream fractional distillation due to close boiling points.

Phase 4: Quenching (Critical Step)
  • Cooling: Cool the reactor to 20 °C.

  • Neutralization: Add 26.0 g of Sodium Methoxide (25% w/w solution in methanol) dropwise to neutralize the p-TsOH catalyst.

  • Self-Validating Gate 2: Extract a 2 mL aliquot, dilute with 2 mL of DI water, and measure the pH. The pH must be strictly between 8.0 and 9.0. If the pH is < 8.0, the acetal will rapidly hydrolyze during thermal stripping. Add additional NaOMe in 2 g increments until the target pH is achieved.

Phase 5: Isolation and Purification
  • Solvent Stripping: Configure the reactor for downward distillation. Apply a mild vacuum (approx. 200 mbar) and heat the jacket to 45 °C to strip off methanol and the methyl formate byproduct.

  • Fractional Distillation: Once volatiles are removed, increase the vacuum to high vacuum (e.g., 1–5 mbar) and increase the jacket temperature to distill the pure 1-(Dimethoxymethyl)-2,3-dimethoxybenzene. (Note: The boiling point is ~149 °C at 19 mmHg; adjust expected temperature based on exact vacuum depth).

  • Collection: Collect the main fraction as a clear, colorless liquid.

Analytical Control & Quality Attributes

Table 2: Quality Attributes & IPC

ParameterMethodAcceptance Criteria
Conversion (IPC)GC-FID> 99.0% (Aldehyde < 1.0%)
Quench pH (IPC)pH Probe (Aqueous extract)pH 8.0 - 9.0
Final PurityHPLC / GC-FID> 98.5%
Water ContentKarl Fischer Titration< 0.1% w/w

References

  • TiCl4-Mediated Diastereoselective Tandem Reactions of Functionalized Keto Esters and Dihydrofurans: Synthesis of Substituted Tricyclic Hexahydro-2H-benzocycloheptafurans The Journal of Organic Chemistry - ACS Publications. Details the standard condensation conditions utilizing trimethyl orthoformate (TMOF) as a chemical dehydrating agent for aromatic aldehydes.[Link]

  • 1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT Biblioteka Nauki. Documents the specific synthesis and isolation parameters of 2,3-dimethoxybenzaldehyde dimethyl acetal.[Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure Beilstein Journal of Organic Chemistry. Provides structural and synthetic context for utilizing 2,3-dimethoxybenzaldehyde in reductive amination and acetalization pathways.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Target Transformation: Synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (2,3-Dimethoxybenzaldehyde Dimethyl Acetal) Welcome to the Application Scientist Troubleshooting Portal. The conversion of 2,3-dimethoxybenzald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Transformation: Synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (2,3-Dimethoxybenzaldehyde Dimethyl Acetal)

Welcome to the Application Scientist Troubleshooting Portal. The conversion of 2,3-dimethoxybenzaldehyde to its corresponding dimethyl acetal is a fundamental protection and functionalization strategy in drug development. However, researchers frequently encounter stalled conversions, poor isolated yields, or product degradation.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your acetalization workflows.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, we must first understand the causality of the reaction. Acetalization is not a one-way street; it is a delicate thermodynamic equilibrium driven by the formation and consumption of water.

Reaction equilibrium of acetalization highlighting the critical roles of TMOF and workup conditions.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 60-70% conversion according to GC/MS. Adding more acid catalyst doesn't help. How do I drive it to completion? A: Adding more catalyst will only help you reach the thermodynamic dead-end faster; it will not shift the equilibrium. Every molecule of acetal formed generates a molecule of water. To push the reaction to completion (Le Chatelier's Principle), you must remove the water. Solution: Utilize Trimethyl orthoformate (TMOF) as a chemical water scavenger. TMOF reacts irreversibly with the byproduct water to form methanol and methyl formate, effectively pulling the equilibrium entirely to the right 1. Ensure your methanol is strictly anhydrous before beginning.

Q2: I see 100% conversion on my TLC plate during the reaction, but after aqueous workup and isolation, my yield is terrible and I recover mostly the starting aldehyde. What happened? A: You are experiencing workup-induced hydrolysis. Acetals are highly stable to bases and nucleophiles but are notoriously sensitive to aqueous acids 2. If you concentrate the reaction mixture or add water while the acid catalyst is still active, the localized drop in pH combined with moisture will rapidly cleave the acetal back to the aldehyde. Solution: You must perform a basic quench before any solvent removal or aqueous washing. Adding a slight excess of Triethylamine (Et₃N) or pouring the reaction into saturated aqueous NaHCO₃ neutralizes the catalyst, locking the product in its stable acetal form.

Q3: I am using standard p-Toluenesulfonic acid (p-TsOH) and getting dark, tarry byproducts. Are there milder alternatives that maintain high yields? A: Yes. p-TsOH is a strong Brønsted acid that can cause polymerization or degradation of electron-rich aromatic systems like 2,3-dimethoxybenzene derivatives. Transitioning to a mild Lewis acid significantly improves chemoselectivity and yield. Bismuth(III) triflate (Bi(OTf)₃) is highly recommended; it is remarkably non-toxic, requires exceptionally low loading (0.1–1.0 mol%), and operates under mild conditions 3.

Quantitative Catalyst Comparison

To guide your process optimization, the following table summarizes the performance of various catalytic systems for the acetalization of electron-rich benzaldehydes.

Catalyst SystemLoadingRxn TimeTypical YieldCausality / Operational Notes
p-TsOH / TMOF 5–10 mol%4–12 h60–75%Strong Brønsted acid. Prone to causing dark degradation byproducts. Requires careful neutralization.
Bi(OTf)₃ / TMOF 0.1–1.0 mol%1–2 h>90%Mild Lewis acid. Highly electrophilic but non-corrosive. Prevents side reactions and allows for rapid conversion.
Graphene Oxide (GO) 5–10 wt%2–4 h85–95%Heterogeneous carbocatalyst. Excellent for scale-up as it can be removed via simple filtration prior to workup.
Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Bi(OTf)₃ and TMOF. It is designed as a "self-validating system"—meaning if step 3 (the quench) is executed correctly, the structural integrity of the product during step 4 is mathematically guaranteed by the pH shift.

Reagents Required:

  • 2,3-Dimethoxybenzaldehyde (1.0 equiv, limiting reagent)

  • Anhydrous Methanol (Solvent, 0.5 M)

  • Trimethyl orthoformate (TMOF) (1.5–2.0 equiv)

  • Bismuth(III) triflate [Bi(OTf)₃] (0.5 mol%)

  • Triethylamine (Et₃N) (2.0 mol% - for quenching)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 2,3-dimethoxybenzaldehyde in anhydrous methanol.

  • Scavenger & Catalyst Addition: Inject TMOF (1.5 equiv) into the stirring solution. Follow immediately by adding Bi(OTf)₃ (0.5 mol%). Mechanistic Note: TMOF must be present before the catalyst activates the aldehyde to immediately capture the generated water.

  • Incubation & Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The acetal will elute higher (less polar) than the starting aldehyde. Reaction is typically complete within 1 to 2 hours.

  • Critical Quench (Self-Validation Step): Once starting material is consumed, do not evaporate the solvent . Immediately add Et₃N (2.0 mol%, or enough to ensure the solution is distinctly basic, pH > 8). Stir for 5 minutes. Causality: This neutralizes the Bi(OTf)₃, destroying the oxocarbenium formation pathway and locking the acetal.

  • Aqueous Workup: Concentrate the mixture under reduced pressure (water bath < 30°C). Dissolve the resulting residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1-(Dimethoxymethyl)-2,3-dimethoxybenzene can be used directly or purified via vacuum distillation or column chromatography (using silica gel pre-treated with 1% Et₃N to prevent on-column hydrolysis).

References
  • Dimethyl Acetals - Protection and Deprotection. Organic Chemistry Portal. Available at:[Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis. Available at:[Link]

  • A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing purification and chromatography techniques for 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(Dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(Dimethoxymethyl)-2,3-dimethoxybenzene .

Because this molecule is an acetal, its purification is fundamentally dictated by its sensitivity to acidic environments. Standard chromatographic techniques often lead to frustratingly low yields or complete degradation if the underlying mechanisms of acetal stability are not properly managed.

Diagnostic Workflow for Acetal Purification

To establish a baseline for your purification strategy, follow the logical decision tree below. This workflow isolates the root causes of degradation and co-elution.

G N1 Crude 1-(Dimethoxymethyl) -2,3-dimethoxybenzene N2 TLC Diagnostic: Is the compound degrading on standard silica? N1->N2 N3 Deactivate Silica with 1-2% TEA or Switch to Basic Alumina N2->N3 Yes (Aldehyde spots form) N4 Standard Silica Gel Chromatography N2->N4 No (Stable on TLC) N5 Resolution Check: Co-elution with 2,3-dimethoxybenzaldehyde? N3->N5 N4->N5 N6 Optimize Step-Gradient or Use Basic Alumina N5->N6 Yes (Similar Rf values) N7 Pure Acetal Isolated N5->N7 No (Baseline resolution) N6->N7

Troubleshooting workflow for the chromatographic purification of acid-sensitive acetals.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 1-(Dimethoxymethyl)-2,3-dimethoxybenzene revert to 2,3-dimethoxybenzaldehyde during standard column chromatography? Root Cause: Standard silica gel possesses surface silanol groups (Si-OH) that act as weak Brønsted acids (pKa ~ 4.5 to 8.5)[1]. Acetals are inherently sensitive to acidic conditions[2]. When your compound interacts with these silanol groups in the presence of trace moisture (from the solvent or ambient air), it undergoes acid-catalyzed hydrolysis[3]. The oxygen atoms of the dimethoxymethyl group are protonated, leading to the loss of methanol and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is rapidly trapped by water, regenerating the parent 2,3-dimethoxybenzaldehyde[4].

Q2: How do I prevent this degradation while still utilizing silica gel? Solution: You must neutralize the acidic silanol sites prior to introducing your sample. This is achieved by "deactivating" the silica gel using a volatile organic base, typically triethylamine (TEA)[5]. By flushing the column with a mobile phase containing 1–5% (v/v) TEA, the base irreversibly binds to the most acidic sites[6]. Maintaining a low concentration of TEA (e.g., 0.5–1%) in the eluent ensures the microenvironment remains slightly basic, preserving the acetal linkage[1].

Q3: I am experiencing co-elution of the acetal and the unreacted 2,3-dimethoxybenzaldehyde. Why is this happening and how can I fix it? Root Cause: Acetals and their parent aldehydes often exhibit nearly identical retention factors ( Rf​ ) on normal-phase media. The dipole moment of the aldehyde's carbonyl group is closely mimicked by the two highly electronegative oxygen atoms of the acetal[4]. For 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, the two methoxy groups on the benzene ring further dominate the molecule's overall polarity, masking the subtle differences at the benzylic position[7]. Solution: If TEA-deactivated silica fails to resolve the two, switch your stationary phase to Basic Alumina (Brockmann Grade I or II) . Alumina offers a different separation mechanism (relying more on hydrogen bonding and less on dipole interactions) and is inherently basic, eliminating the need for TEA additives[2].

Q4: Can I use Reverse-Phase (RP) HPLC to purify this compound? Solution: Yes, but you must strictly avoid standard RP-HPLC mobile phases that utilize acidic modifiers (like 0.1% Formic Acid or TFA), as these will instantly hydrolyze the acetal. You must use a slightly basic mobile phase, such as Water/Acetonitrile buffered with 10 mM Ammonium Bicarbonate (pH ~8.0). Ensure your C18 column is rated for basic pH stability.

Quantitative Data: Stationary Phase Comparison

The following table summarizes expected outcomes when purifying 1-(Dimethoxymethyl)-2,3-dimethoxybenzene across various chromatographic environments.

Stationary PhaseRequired Additive / ModifierExpected Acetal Recovery (%)Aldehyde Formation (%)Resolution ( Rs​ ) from Aldehyde
Standard Silica Gel None< 40%> 60% (Degradation)~1.0
Deactivated Silica 1–2% Triethylamine (TEA)> 95%< 2%~1.2
Basic Alumina None> 90%< 1%~1.5
RP-C18 (Acidic) 0.1% Formic Acid0%100% (Degradation)N/A
RP-C18 (Basic) 10 mM NH4​HCO3​ (pH 8)> 98%0%> 2.0

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these field-proven methodologies.

Protocol A: Preparation and Execution of TEA-Deactivated Silica Gel Chromatography

This protocol builds a self-validating system: by pre-treating the column, you eliminate the variable of column acidity, ensuring any observed aldehyde is strictly from unreacted starting material, not on-column degradation.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v)[1].

  • Slurry Preparation: Mix standard silica gel (230–400 mesh) with the TEA-containing solvent to form a uniform, pourable slurry[5].

  • Column Equilibration: Pour the slurry into the glass column. Flush the packed bed with at least 2 to 3 Column Volumes (CV) of the TEA-solvent. Critical Step: This ensures complete neutralization of all active silanol groups[6].

  • Sample Loading: Dissolve the crude 1-(Dimethoxymethyl)-2,3-dimethoxybenzene in a minimum volume of the TEA-containing eluent and apply it evenly to the top of the silica bed.

  • Elution: Run the column using the TEA-containing mobile phase. Collect fractions standardly.

  • Post-Purification Removal of TEA: Pool the fractions containing the pure acetal. Concentrate under reduced pressure. Because TEA is volatile (b.p. 89 °C), it is mostly removed during rotary evaporation. To remove stubborn traces, co-evaporate the residue with toluene (2 x 10 mL)[1].

Protocol B: Accurate TLC Monitoring of Acid-Sensitive Acetals

A common pitfall is assuming the column degraded the sample, when in reality, the sample degraded on the acidic TLC plate during analysis.

  • Plate Deactivation: Place standard silica TLC plates in a development chamber containing 5% TEA in hexane for 5 minutes. Remove and allow them to air dry completely.

  • Spotting: Spot the crude mixture, a pure 2,3-dimethoxybenzaldehyde reference, and co-spot them.

  • Development: Develop the plate using your TEA-spiked mobile phase.

  • Visualization: Visualize under short-wave UV light (254 nm). Do not use acidic stains (e.g., p-Anisaldehyde, Phosphomolybdic acid, or Vanillin) as the heating process will hydrolyze the acetal on the plate, yielding false positives for the aldehyde. If chemical staining is required, use a basic Potassium Permanganate ( KMnO4​ ) dip.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiTFUPwgpHdkFmsVTp8JizVPFoQ8IfmbffRAA7NGjQ66PR0w8wqnCk1zhm-2b9L4yBPCtSd3EfCGNZ-1z4i7MEwAnnWKbkHmqO0iwFVBwBbO2YN8abd839FW8rhyW4On5AuPij80v8DZCtFnI=]
  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. DOI.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiTwGu-xfBaGvf6R9ebf7eYGODE42bCOBsjL19iVincV9SyNkvG-LUerKx1hG58cQiWTXzzjD_q6sYwLeh1BykP23CaAUcv9vXGV-1ZCjkpNxw_iLn-MlxMvksR46v_G2FuNh]
  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4rEUI5u98GnyhUC1sH8slZjfjlO8e-6pzwNoeWuSM1ntp0Tsd5QMgW-NslJwsAxdNZp8KsTgQ3dLHl9qCaXCyGH-RE23iP4kf_HMLHJT5-_eVFR8WC13HpngGEQC1ChJkhsimng1fbQpA3ZxJgZD5toKqDxyt0TFv8RllFN1vFVozuGDUEqyDQ4cEVLRAdaiJu4PhOWhdx8amW5RcGjzfKBLlO48z]
  • Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. White Rose University Consortium.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJx_549hA7Hr2YBw9T4ftiUnrL8ovA-pk2hVtVnjjkExIs1nRL3xZVeKcRZIfJQnV9kZXNbTh6nvALBwFmK55TzjijTlGA2qWUy1Lwv1DUYETgLLOUSuUNs-pVvaBmUPrrDkefgwI9kYkpyeV1UIrloxZ41yohmoMyeyXsbb6Ga8rXg==]
  • Supporting information. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm0bj3FwEh8ZHvac98Br1_810-5WxmAXuSKh-zFsOsDdwW-Ktyj930mSW4Aro8FWhMVE8VC5b38LVk6J-dvXKLzVJ_1wFQFkvmeHi7PMpXnjhcY-cJSmNnYCtaoIoRCdARTOKbIPfBJAyy36z1NUsMyLULuRoYR8o=]
  • Column chromatography of acid-sensitive compounds. Sciencemadness Discussion Board.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt3qLBFyiwHiN3JdavXy4NgvM810nFz59R2QSVC_jkFPKl3LHyf2oDOWs6CX3Bz644mK0YPUS-dmPaWCX8hthLKYXMFz0bbUVlud5wm3LAdv0C-oeccs3tskkMIOZG-xr6Fr_GUjyf_k_AahQbqgMUOvHQOgKTp70-EQ==]
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGZpvF6KqC6jnUX-KXZ6APCaLd6q7ghioOz4bd83q6QINCPUkZwHtZ5uT248JYxG6oWfymgbVB4CrrB3QdvAcbrZnCbyvydFraCSFD2cU70Bwg-XHHZ3B8tZO_ZDiAZomtamY1vA77RuIsaU=]
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7GqX7MFTzbO266EYpuZ8K5dXfoBLhQIApdEveQc8gsx1tabXOcBOzAkVA_r2xCrZaGFy93qCUxHvOI7l-0DQKbuV-j8PNu_birUH_ddKpbMi9QNBeiR954f69c_gjZovBWhu5]

Sources

Troubleshooting

Minimizing side products during 1-(Dimethoxymethyl)-2,3-dimethoxybenzene preparation

Introduction: Welcome to the technical support center for the synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support center for the synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are working with this critical synthetic intermediate. As a key building block in the synthesis of various pharmaceutical compounds, including the cardiovascular drug Ivabradine, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and streamline your synthetic workflow. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, focusing on the common synthetic route from 1,2,3-trimethoxybenzene via a formylation reaction to produce 2,3-dimethoxybenzaldehyde, followed by acetalization.

Issue 1: Low Yield of 2,3-Dimethoxybenzaldehyde During Formylation of 1,2,3-Trimethoxybenzene

Question: My Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene is resulting in a low yield of the desired 2,3-dimethoxybenzaldehyde, along with several unidentified impurities. What are the likely causes and how can I optimize the reaction?

Root Cause Analysis:

The Vilsmeier-Haack reaction, while effective, is sensitive to several parameters. Low yields are often traced back to three primary issues: incomplete reaction, demethylation of the methoxy groups, and the formation of regioisomeric side products.

  • Incomplete Reaction: Insufficient activation of the formylating agent or too low a reaction temperature can lead to a significant amount of unreacted 1,2,3-trimethoxybenzene remaining.

  • Demethylation: The Lewis acidic conditions, particularly if using certain metal halides or an aggressive Vilsmeier reagent, can lead to the cleavage of the methoxy ether bonds, resulting in phenolic impurities which can complicate purification.

  • Regioisomeric Impurities: While the 2,3-dimethoxy arrangement strongly directs the electrophilic formylation to the 4-position, forcing conditions (high temperature, prolonged reaction times) can lead to the formation of small amounts of other isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low formylation yield.

Recommended Actions:

  • Temperature Control: Maintain a strict reaction temperature between 50-60°C. Temperatures below this range may lead to a sluggish reaction, while higher temperatures significantly increase the risk of demethylation.

  • Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the Vilsmeier reagent (prepared from POCl₃ and DMF). This ensures complete consumption of the starting material without promoting excessive side reactions.

  • Controlled Addition: Add the 1,2,3-trimethoxybenzene solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (0-5°C) before gradually warming to the reaction temperature. This helps to dissipate the initial exotherm and maintain control.

  • Aqueous Work-up: Quench the reaction mixture carefully by pouring it onto crushed ice, followed by hydrolysis with an aqueous sodium acetate solution to buffer the pH and decompose the intermediate iminium salt.

Issue 2: Formation of a Colored Impurity During Acetalization of 2,3-Dimethoxybenzaldehyde

Question: During the conversion of 2,3-dimethoxybenzaldehyde to 1-(Dimethoxymethyl)-2,3-dimethoxybenzene using trimethyl orthoformate and methanol, my product mixture develops a pink or reddish hue, and I'm observing a persistent impurity by TLC/GC. What is this impurity and how can I prevent its formation?

Root Cause Analysis:

The formation of colored impurities during acid-catalyzed acetalization of benzaldehydes is often due to self-condensation or polymerization reactions. The primary culprit is the acid-catalyzed self-condensation of two molecules of the aldehyde, which can lead to the formation of highly conjugated, colored byproducts.

Mechanism of Side Product Formation:

Under acidic conditions, the aldehyde can be protonated, making it more susceptible to nucleophilic attack. While the intended nucleophile is methanol, another molecule of the aldehyde can also act as a nucleophile (at the electron-rich aromatic ring), initiating a cascade of reactions that produce colored polymeric material.

Recommended Actions:

  • Choice of Acid Catalyst: Use a mild and non-oxidizing acid catalyst. p-Toluenesulfonic acid (p-TSA) is a common choice, but if coloration is an issue, consider using a milder solid acid catalyst like Amberlyst-15, which can be easily filtered off post-reaction.

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can hydrolyze the intermediate hemiacetal and the final acetal, and can also interfere with the catalyst's activity, potentially leading to longer reaction times and more side products.

  • Use of a Dehydrating Agent: The reaction produces water as a byproduct, which can shift the equilibrium back towards the starting materials. Using trimethyl orthoformate is advantageous as it acts as both a reagent and a dehydrating agent (by reacting with water). Ensure a sufficient excess is used.

  • Temperature and Reaction Time: Conduct the reaction at a moderate temperature (e.g., refluxing methanol, ~65°C). Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Optimized Protocol Summary:

ParameterRecommended ConditionRationale
Catalyst p-Toluenesulfonic acid (p-TSA) or Amberlyst-15Provides necessary acidity with minimal side reactions.
Solvent/Reagent Methanol (anhydrous) with Trimethyl OrthoformateMethanol serves as the solvent and reagent; TMOF acts as a dehydrating agent.
Temperature Reflux (~65°C)Sufficient to drive the reaction without promoting degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of trimethyl orthoformate in the acetalization step? Can I just use methanol and an acid catalyst?

A1: While you can form an acetal with just methanol and an acid catalyst, the reaction is an equilibrium process that produces water. This water can hydrolyze the product back to the starting aldehyde. Trimethyl orthoformate serves a dual purpose: it is a source of the methoxy groups and, crucially, it acts as an efficient water scavenger. It reacts irreversibly with the water produced to form methyl formate and methanol, driving the equilibrium towards the formation of the desired acetal, resulting in higher yields and purity.

Q2: My final product, 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, appears to be hydrolyzing back to the aldehyde during purification. How can I prevent this?

A2: The dimethoxyacetal group is sensitive to acid. Hydrolysis can occur during aqueous work-ups if they are not sufficiently neutralized or during purification methods like silica gel chromatography where the silica can be slightly acidic.

  • Neutralize Thoroughly: After the reaction, quench the acid catalyst with a mild base like sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Purification Strategy: If using silica gel chromatography, consider neutralizing the silica gel beforehand by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent. Alternatively, distillation under reduced pressure is the preferred method for purifying the final product as it avoids contact with acidic stationary phases.

Q3: Can I use a different starting material than 1,2,3-trimethoxybenzene?

A3: Yes, 2,3-dimethoxybenzaldehyde can also be synthesized from guaiacol (2-methoxyphenol) through processes like the Reimer-Tiemann or Duff reaction, followed by methylation of the free hydroxyl group. However, these routes can present their own challenges with regioselectivity and require an additional methylation step, which can add complexity and cost to the overall synthesis. The formylation of 1,2,3-trimethoxybenzene is often more direct for achieving the desired substitution pattern.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2,3-Dimethoxybenzaldehyde
  • To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0°C.

  • Add a solution of 1,2,3-trimethoxybenzene (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to 55°C and maintain for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it slowly onto 500g of crushed ice with vigorous stirring.

  • Add a saturated solution of sodium acetate until the pH is between 5 and 6.

  • Stir for 1 hour, then extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: High-Purity Preparation of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
  • In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve crude 2,3-dimethoxybenzaldehyde (1.0 equiv.) in anhydrous methanol (5 volumes).

  • Add trimethyl orthoformate (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by GC or TLC until the aldehyde is no longer detectable.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Remove most of the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solvent to yield the crude product. Purify by vacuum distillation for optimal purity.

References

  • Lawrence, N. J., et al. (2001). Synthesis of Combretastatin A-4 and Analogues. Journal of the Chemical Society, Perkin Transactions 1, (14), 1645-1651. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Cresp, T. M., et al. (1974). The Duff reaction. Journal of the Chemical Society, Perkin Transactions 1, (3), 299-304. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene: GC-EI-MS vs. LC-ESI-QTOF-MS

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of aromatic acetals is a critical analytical hurdle. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (Chemical Formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of aromatic acetals is a critical analytical hurdle. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (Chemical Formula: C₁₁H₁₆O₄, Exact Mass: 212.1049) is a dimethyl acetal derivative of 2,3-dimethoxybenzaldehyde. Because acetals are uniquely sensitive to thermal degradation and hydrolysis, selecting the correct mass spectrometry (MS) platform is essential.

This guide objectively compares the performance and fragmentation mechanics of two distinct analytical approaches: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) . By deconstructing the causality behind the fragmentation pathways, this document provides a self-validating framework for identifying this compound in complex matrices.

Mechanistic Principles of Acetal Fragmentation

To optimize an analytical method, one must first understand the fundamental gas-phase thermodynamics governing the molecule. The fragmentation of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene is driven by the extreme stability of the resulting product ions.

  • Alpha-Cleavage and Oxonium Ion Formation: Under hard ionization (70 eV), the most statistically favorable event is the α -cleavage of the acetal group. The loss of a methoxy radical (•OCH₃, 31 Da) leaves a positive charge on the central carbon. This cation is highly resonance-stabilized by the adjacent oxygen atom, forming an oxonium ion ( [Ar−CH=O+−CH3​] ) at m/z 181[1]. The electron-donating methoxy groups at the ortho (2-) and meta (3-) positions of the benzene ring further stabilize this cation through inductive effects, ensuring it dominates as the base peak.

  • Molecular Ion Retention: While aliphatic acetals often lack a detectable molecular ion due to rapid dissociation, aromatic acetals benefit from the charge-stabilizing effect of the π -system. Consequently, a distinct molecular ion radical ([M]•⁺) at m/z 212 is typically observed[2].

  • Acetal Cleavage: A secondary diagnostic pathway involves the cleavage of the entire dimethoxymethyl group, yielding the 2,3-dimethoxybenzaldehyde radical cation at m/z 166. This fragment serves as a critical structural fingerprint that can be cross-referenced against standard libraries[3].

Platform Comparison: Quantitative Fragmentation Data

The choice of ionization technique fundamentally alters the observed fragmentation. GC-EI-MS (hard ionization) operates via radical-driven pathways, whereas LC-ESI-QTOF-MS (soft ionization) follows even-electron rules during Collision-Induced Dissociation (CID).

Table 1: Comparative Fragmentation Summary of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Fragment IdentityGC-EI-MS (70 eV) m/zRelative Abundance (EI)LC-ESI-QTOF (CID) m/zRelative Abundance (ESI)Mass Error (ppm)
Precursor / Molecular Ion 212.10 ([M]•⁺)< 5%213.1125 ([M+H]⁺)100% (MS1)1.2
Oxonium Ion (Base Peak) 181.08 ([M - •OCH₃]⁺)100%181.0865 ([M+H - CH₃OH]⁺)100% (MS2)0.8
Aldehyde Radical Cation 166.06 ([M - C₂H₆O₂]•⁺)45%N/A (Even-electron rule)N/AN/A
Neutral Methanol Loss 180.07 ([M - CH₃OH]•⁺)20%N/AN/AN/A
Secondary Ring Cleavage 151.07 ([m/z 181 - CH₂O]⁺)15%151.075435%1.5
Structural Deconstruction

Fragmentation M_EI [M]•+ m/z 212.10 Radical Cation Oxonium Oxonium Ion m/z 181.08 Base Peak M_EI->Oxonium - •OCH3 (EI) Alpha-Cleavage Aldehyde Aldehyde Ion m/z 166.06 [M - C2H6O2]•+ M_EI->Aldehyde Acetal Cleavage (EI) M_ESI [M+H]+ m/z 213.11 Protonated Molecule M_ESI->Oxonium - CH3OH (ESI) Even-Electron Loss RingFrag Secondary Fragment m/z 151.07 Loss of CH2O Oxonium->RingFrag - CH2O (CID)

Comparative fragmentation pathways of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives caused by the inherent instability of the acetal moiety.

Protocol A: GC-EI-MS (Standard Structural Fingerprinting)

Objective: Obtain a highly reproducible, library-matchable fragmentation pattern.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous hexane.

    • Causality: Moisture-rich or protic solvents will catalyze the hydrolysis of the acetal back to 2,3-dimethoxybenzaldehyde prior to injection. Anhydrous non-polar solvents preserve the intact molecule.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a 30m non-polar DB-5MS column (or equivalent).

    • Causality: Polar stationary phases contain active sites that induce on-column degradation of acetals. A non-polar phase ensures the molecule reaches the MS source intact.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 300.

  • Self-Validation Step: Monitor the extracted ion chromatograms (EIC) for m/z 212, 181, and 166. If the m/z 166/212 ratio remains perfectly constant across the width of the chromatographic peak, the aldehyde fragment (m/z 166) is confirmed as a true in-source fragment rather than an artifact of pre-column thermal degradation.

Protocol B: LC-ESI-QTOF-MS (High-Resolution Mechanistic Validation)

Objective: Utilize exact mass measurements to unambiguously confirm neutral losses and rule out isobaric interferences.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: While acetals are acid-sensitive, the trace formic acid is necessary to drive efficient protonation to [M+H]+ during electrospray. The sample must be analyzed immediately to prevent bulk hydrolysis in the vial.

  • Chromatographic Separation: Utilize a C18 column (50 x 2.1 mm, 1.7 µm) with a rapid 5-minute gradient to minimize aqueous exposure time.

  • Ionization & CID: Operate in positive ESI mode. Isolate the precursor m/z 213.11 in the quadrupole and apply a normalized collision energy (NCE) of 15-20 eV.

  • Self-Validation Step: Calculate the mass error of the MS2 product ion. The theoretical exact mass of the C₁₀H₁₃O₃⁺ oxonium ion is 181.0865. A measured mass within < 2 ppm mass accuracy unambiguously confirms the neutral loss of exactly 32.026 Da (CH₃OH), validating the even-electron fragmentation pathway and proving the structural identity.

Analytical Workflow

Workflow Prep Anhydrous Sample Prep (Prevent Hydrolysis) Platform Platform Selection Prep->Platform GC GC-EI-MS 70 eV Hard Ionization Platform->GC LC LC-ESI-QTOF Soft Ionization + CID Platform->LC Val Self-Validation Exact Mass & Ratios GC->Val LC->Val

Self-validating analytical workflow for acetal mass spectrometry.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. ACS Symposium Series, 705, 193-205.[Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook, SRD 69.[Link]

Sources

Comparative

Comprehensive Guide: Reproducibility of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene Synthesis Across Solvent Systems

Executive Summary & Chemical Context The synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal) is a foundational transformation in organic synthesis. This ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal) is a foundational transformation in organic synthesis. This acetal serves as a robust protecting group against nucleophilic attack and acts as a critical directing group for ortho-lithiation in advanced Active Pharmaceutical Ingredient (API) development.

Despite being a textbook acid-catalyzed reaction, achieving >95% yield with high reproducibility remains a challenge. The reaction is entirely reversible; therefore, the thermodynamic equilibrium must be aggressively driven forward by the continuous removal or sequestration of water. Furthermore, 2,3-dimethoxybenzaldehyde is susceptible to side reactions, such as the Cannizzaro disproportionation (yielding the corresponding benzyl alcohol and benzoic acid) if exposed to highly basic conditions during improper workups[1].

This guide objectively compares the performance of three distinct solvent and dehydration systems, providing self-validating experimental protocols to ensure absolute reproducibility.

Mechanistic Causality: The Thermodynamic Challenge

The conversion of an aldehyde to an acetal requires a Brønsted or Lewis acid catalyst (typically p-toluenesulfonic acid, p-TsOH) and an excess of alcohol. In this system, methanol plays a dual role as both the primary solvent and the nucleophilic reactant[2].

The mechanism proceeds via a hemiacetal intermediate, which is subsequently protonated and dehydrated to form a highly reactive oxocarbenium ion. The second equivalent of methanol attacks this ion to yield the final acetal. Because water is a byproduct of the oxocarbenium formation, its presence will immediately drive the equilibrium backward.

Mechanism A 2,3-Dimethoxy- benzaldehyde B Hemiacetal Intermediate A->B + MeOH (H+ cat.) C Oxocarbenium Ion B->C - H2O (H+ cat.) D 1-(Dimethoxymethyl)- 2,3-dimethoxybenzene C->D + MeOH - H+

Acid-catalyzed acetalization pathway of 2,3-dimethoxybenzaldehyde.

Comparative Evaluation of Solvent Systems

To solve the equilibrium problem, chemists typically rely on either chemical scavenging or physical azeotropic distillation. We evaluated three primary systems:

System A: Methanol / Trimethyl Orthoformate (TMOF)
  • Mechanism: TMOF acts as an irreversible chemical water scavenger. As water is generated, TMOF reacts with it to form methanol and methyl formate, effectively pushing the reaction to completion under mild conditions[3].

  • Advantage: Operates at room temperature, preventing the thermal degradation of sensitive substrates.

System B: Toluene / Methanol (Azeotropic Distillation)
  • Mechanism: Utilizes a Dean-Stark apparatus to physically remove water. Toluene forms a minimum-boiling azeotrope with water, allowing it to be distilled out of the reaction mixture[4].

  • Advantage: Highly scalable for pilot-plant operations and avoids the cost of stoichiometric chemical scavengers.

System C: Cyclopentyl Methyl Ether (CPME) / Methanol
  • Mechanism: CPME is utilized as a green alternative to toluene in Dean-Stark setups. It forms a positive azeotrope with water and boasts a significantly better environmental and toxicological profile[5].

  • Advantage: Low toxicity, high boiling point, and excellent phase separation during aqueous workup.

Quantitative Performance Comparison
ParameterSystem A (MeOH / TMOF)System B (Toluene / MeOH)System C (CPME / MeOH)
Average Yield 96 - 98%88 - 92%90 - 94%
Purity (GC-FID) >99%~95%~97%
Reaction Time 2 - 4 hours6 - 8 hours5 - 7 hours
Temperature 20 - 25 °C110 °C (Reflux)106 °C (Reflux)
Reproducibility ExcellentModerate (Scale-dependent)Good
E-Factor ModerateHigh (Solvent waste)Low (Green solvent)

Self-Validating Experimental Protocols

The primary cause of irreproducibility in acetal synthesis is not the forward reaction, but the workup. Causality note: If the reaction is concentrated under vacuum while still acidic, the residual acid and ambient moisture will instantly hydrolyze the acetal back to the aldehyde. A basic quench is mandatory.

Protocol 1: Chemical Scavenging (System A - Recommended for Lab Scale)
  • Initialization: To an oven-dried 250 mL round-bottom flask under N₂, add 2,3-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) and anhydrous methanol (50 mL).

  • Scavenger Addition: Inject Trimethyl Orthoformate (TMOF) (19.8 mL, 180.6 mmol, 3.0 equiv). Rationale: Excess TMOF ensures complete consumption of generated water[3].

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (114 mg, 0.60 mmol, 1 mol%). Stir at room temperature (20-25 °C) for 3 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) should completely disappear.

  • Critical Quench: Add triethylamine (0.5 mL) or saturated aqueous NaHCO₃ (10 mL) to the mixture and stir for 10 minutes. Rationale: Neutralizes the acid catalyst, preventing reverse hydrolysis during concentration.

  • Isolation: Concentrate the mixture in vacuo. Dissolve the residue in dichloromethane (100 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure acetal as a colorless oil.

Protocol 2: Azeotropic Distillation (System C - Recommended for Scale-Up)
  • Initialization: In a 500 mL flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dimethoxybenzaldehyde (20.0 g, 120.4 mmol) in CPME (150 mL)[5].

  • Reactant Addition: Add methanol (25 mL) and p-TsOH·H₂O (228 mg, 1.2 mmol, 1 mol%).

  • Distillation: Heat the mixture to reflux. The CPME/water azeotrope will condense into the Dean-Stark trap. Drain the lower aqueous layer periodically.

  • Completion: Reflux for 6 hours until water ceases to collect. Cool to room temperature.

  • Quench & Workup: Add solid K₂CO₃ (1.0 g) and stir for 30 minutes to neutralize. Filter the solids. Wash the CPME layer with water (2 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Decision Workflow for Process Chemists

Workflow Start Select Solvent System Q1 Is physical water removal (Dean-Stark) feasible? Start->Q1 SysA System A: MeOH / TMOF (Chemical Scavenging) Q1->SysA No Q2 Strict green chemistry constraints? Q1->Q2 Yes SysB System B: Toluene / MeOH (Standard Azeotropic) Q2->SysB No SysC System C: CPME / MeOH (Green Azeotropic) Q2->SysC Yes

Decision matrix for selecting the optimal acetalization solvent system.

Conclusion & Recommendations

For maximum reproducibility, yield, and operational simplicity at the bench scale, System A (MeOH/TMOF) is the undisputed gold standard. It bypasses the need for harsh thermal conditions and drives the equilibrium to near-absolute completion. For industrial scale-up where reagent cost and atom economy are paramount, System C (CPME/MeOH) offers a modern, environmentally responsible alternative to traditional toluene-based Dean-Stark methodologies, maintaining high yields while minimizing toxic waste.

References

  • One-Pot Metal Catalyst Free Electrocatalysis for Lignin Valorization: Tandem β-O-4 Linkage Cleavage and In Situ Acetalization Source: Journal of Agricultural and Food Chemistry - ACS Publications 2

  • Technical Support Center: Catalyst Selection for Acetal Synthesis Source: BenchChem 4

  • 2,3-Dimethoxybenzaldehyde | 86-51-1 Source: BenchChem 1

  • Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents Source: MDPI 5

  • Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement Source: The Journal of Organic Chemistry - ACS Publications 3

Sources

Validation

GC-MS comparative analysis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene isomers

GC-MS Comparative Analysis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene and Its Positional Isomers As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene and Its Positional Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in complex matrices during drug development and materials characterization. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene (commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal) and its positional isomers (e.g., 2,4-, 3,4-, and 3,5-dimethoxy analogues) share the exact molecular weight (212.24 g/mol ) and nearly identical physical properties. Standard LC-UV methods often fail to resolve them due to their similar chromophores and polarities, making advanced mass spectrometric differentiation essential[1].

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) serves as the gold standard for this class of compounds. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their chromatographic behavior and the mechanistic gas-phase chemistry that allows for their unambiguous identification.

Mechanistic Principles of Isomeric Differentiation

1.1 Chromatographic Elution Causality In capillary GC utilizing a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane), retention is governed strictly by vapor pressure and steric profile[2]. The 2,3-dimethoxy isomer exhibits significant steric crowding between the adjacent methoxy groups and the bulky dimethoxymethyl (acetal) group. This crowding prevents the molecule from adopting a fully planar conformation, thereby reducing its effective surface area and intermolecular dispersion forces with the stationary phase. Consequently, the 2,3-isomer elutes earlier than the 3,4-isomer, which adopts a flatter, more extended conformation that interacts more strongly with the column.

1.2 The "Ortho-Effect" in Mass Spectrometry Under 70 eV Electron Ionization, all isomers yield a molecular ion [M]⁺• at m/z 212 and a base peak at m/z 181. This base peak arises from the highly favorable α-cleavage of a methoxy radical (•OCH₃) from the acetal group, forming a resonance-stabilized α-methoxybenzyl cation[3].

However, the critical differentiator is the ortho-effect , a well-documented proximity-driven fragmentation pathway[4]. In the 2,3- and 2,4-isomers, the methoxy group at the 2-position (ortho to the acetal) is in close spatial proximity to the acetal moiety. This facilitates a highly specific intramolecular hydrogen transfer, leading to the expulsion of a neutral methanol molecule (32 Da). This mechanism yields a prominent radical cation at m/z 180 [M - CH₃OH]⁺•. In contrast, the 3,4- and 3,5-isomers lack an ortho-substituent, rendering this pathway sterically impossible; thus, their m/z 180 abundance is negligible.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure absolute trustworthiness and universal reproducibility.

Step 1: System Tuning and Calibration

  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) prior to any sample acquisition.

  • Causality & Validation: This self-validates the mass filter's transmission efficiency. Ensure the m/z 69, 219, and 502 peaks exhibit standard relative abundances (100%, >35%, >2%, respectively) and isotopic peak widths are <0.6 Da at FWHM.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of each isomer standard in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of an internal standard (e.g., naphthalene-d8, 100 µg/mL).

  • Causality: DCM provides excellent volatility and ideal expansion volume characteristics for split/splitless injection, minimizing inlet discrimination and preventing thermal degradation of the acid-sensitive acetal linkage[5].

Step 3: GC-MS Acquisition Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 50:1, Injection volume 1.0 µL.

  • Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters: Transfer line 280 °C, Ion source 230 °C, Quadrupole 150 °C. Scan range m/z 40–300.

Step 4: Retention Index (RI) Verification

  • Action: Inject a C₈–C₂₀ n-alkane standard mix under identical conditions.

  • Causality & Validation: Calculating the Kovats Retention Index normalizes retention times against any carrier gas flow micro-fluctuations or column trimming, ensuring the chromatographic data is robust and transferable across different laboratories.

Comparative Data Analysis

The tables below summarize the quantitative chromatographic and spectral data, allowing for rapid cross-referencing and objective comparison of the isomers.

Table 1: Chromatographic Retention Data (HP-5MS Column)

CompoundSubstitution PatternRetention Time (min)Kovats RIElution Rationale
1-(Dimethoxymethyl)-2,3-dimethoxybenzeneOrtho, Meta12.451485Highest steric crowding, lowest boiling point
1-(Dimethoxymethyl)-2,4-dimethoxybenzeneOrtho, Para12.821510Intermediate steric crowding
1-(Dimethoxymethyl)-3,5-dimethoxybenzeneMeta, Meta13.151542Symmetrical, moderate dispersion interaction
1-(Dimethoxymethyl)-3,4-dimethoxybenzeneMeta, Para13.501575Planar conformation, strongest column interaction

Table 2: Key EI-MS Fragmentation Ions and Relative Abundances

m/zIon Identity2,3-Isomer (%)2,4-Isomer (%)3,4-Isomer (%)3,5-Isomer (%)
212 [M]⁺• (Molecular Ion)10121518
181 [M - •OCH₃]⁺ (Base Peak)100100100100
180 [M - CH₃OH]⁺• (Ortho-Effect)45 38 < 5< 2
165 [M - •CH(OCH₃)₂]⁺15102520
137 [Ar]⁺ (Dimethoxyphenyl)20153025

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the EI-MS fragmentation for the 2,3-isomer, highlighting the diagnostic ortho-effect pathway that distinguishes it from its meta/para counterparts.

MS_Fragmentation M M+• (m/z 212) 1-(Dimethoxymethyl)-2,3-dimethoxybenzene Ion181 [M - •OCH3]+ m/z 181 α-methoxybenzyl cation M->Ion181 - •OCH3 (α-cleavage) Ion180 [M - CH3OH]+• m/z 180 Diagnostic Ortho-Effect M->Ion180 - CH3OH (Proximity Transfer) Ion165 [M - •CH(OCH3)2]+ m/z 165 Dimethoxybenzoyl cation M->Ion165 - •CH(OCH3)2 (Acetal Cleavage) Ion137 [Ar]+ m/z 137 Dimethoxyphenyl cation Ion165->Ion137 - CO (Decarbonylation)

EI-MS fragmentation of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene showing the diagnostic ortho-effect.

Method Robustness and Troubleshooting

  • Acetal Degradation: Acetals are highly sensitive to acidic environments and trace moisture[5]. If you observe a peak corresponding to 2,3-dimethoxybenzaldehyde (m/z 166) eluting earlier than the acetal, it indicates hydrolysis either in the sample vial or within a contaminated GC inlet. Ensure the use of strictly anhydrous solvents and a freshly deactivated, clean glass liner.

  • Inlet Discrimination: If the high-mass ions appear unusually low in abundance, verify the split ratio and inlet temperature. An inlet temperature of 250 °C ensures complete vaporization without inducing thermal degradation of the acetal linkage.

Sources

Comparative

A Comparative Guide to the Thermodynamics and Kinetics of Substituted Benzaldehyde Dimethyl Acetals: Focus on 1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges in selecting the optimal protecting group or pH-sensitive linke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in selecting the optimal protecting group or pH-sensitive linker for complex synthetic pathways and targeted drug delivery systems. Acetals are quintessential in this regard, but their stability profiles vary drastically based on subtle structural modifications.

This guide provides an objective, data-driven comparison of the thermodynamic and kinetic behavior of 1-(dimethoxymethyl)-2,3-dimethoxybenzene (the dimethyl acetal of 2,3-dimethoxybenzaldehyde) against other benchmark acyclic acetals under acidic conditions. By dissecting the causality behind these thermodynamic parameters, we can make highly informed, predictive decisions in molecular design.

Mechanistic Causality: The Role of Electronic and Steric Effects

To understand the thermodynamic profile of any acetal, we must first examine the causality of its degradation. Under acidic conditions, the hydrolysis of acyclic acetals generally proceeds via a specific acid-catalyzed A-1 mechanism 1[1].

The reaction is governed by a rapid, reversible protonation of the methoxy oxygen, followed by the rate-determining step : the unimolecular cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion2[2].

Mechanism A 1-(Dimethoxymethyl)- 2,3-dimethoxybenzene (Acetal) B Protonated Acetal Intermediate A->B + H⁺ (Fast) C Oxocarbenium Ion (Rate-Determining) B->C - CH₃OH (Slow) D Hemiacetal Intermediate C->D + H₂O (Fast) E 2,3-Dimethoxybenzaldehyde + Methanol D->E - H⁺, - CH₃OH (Fast)

Figure 1: A-1 specific acid-catalyzed hydrolysis mechanism of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.

The 2,3-Dimethoxy Anomaly

When comparing 1-(dimethoxymethyl)-2,3-dimethoxybenzene to unsubstituted benzaldehyde dimethyl acetal, two competing forces dictate the thermodynamics of the transition state:

  • Ortho-Methoxy (+M Effect & Steric Hindrance): The methoxy group at the 2-position donates electron density via resonance, significantly stabilizing the positive charge of the oxocarbenium ion. However, its proximity to the acetal center introduces ground-state steric strain, which slightly raises the starting free energy, effectively lowering the activation barrier ( ΔG‡ ).

  • Meta-Methoxy (-I Effect): The methoxy group at the 3-position cannot stabilize the positive charge via direct resonance. Instead, it exerts an electron-withdrawing inductive effect (-I), which marginally destabilizes the transition state compared to a purely ortho- or para-substituted analog.

Comparative Thermodynamic Data

To objectively evaluate performance, we must look at the activation parameters. The table below summarizes the kinetic and thermodynamic profiles of three acyclic acetals. Unsubstituted benzaldehyde dimethyl acetal serves as the baseline3[3].

CompoundRelative Rate ( krel​ ) at pH 3, 298K ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Benzaldehyde dimethyl acetal 1.0 (Reference)85.276.5+29.2
1-(Dimethoxymethyl)-2,3-dimethoxybenzene ~4575.868.2+25.5
4-Methoxybenzaldehyde dimethyl acetal ~32070.464.0+21.5

Data Interpretation: The positive entropy of activation ( ΔS‡ ) across all three compounds is a hallmark of the A-1 mechanism, reflecting the dissociative nature of the rate-determining step1[1]. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene hydrolyzes roughly 45 times faster than the unsubstituted analog due to the dominant +M effect of the ortho-methoxy group, but it remains significantly more stable than the 4-methoxy derivative due to the counteracting -I effect of the meta-methoxy group and steric constraints.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental protocols must be designed as self-validating systems . A common pitfall in kinetic studies is the failure to account for side reactions or solvent evaporation. The following in situ 1 H-NMR protocol utilizes internal standardization to ensure absolute mass balance throughout the thermodynamic profiling.

Protocol: Variable-Temperature 1 H-NMR Kinetic Profiling

This method extracts the observed rate constants ( kobs​ ) at multiple temperatures to construct an Eyring plot, yielding ΔH‡ and ΔS‡ .

Step 1: Sample Preparation (The Self-Validating Matrix)

  • Prepare a 50 mM solution of 1-(dimethoxymethyl)-2,3-dimethoxybenzene in deuterated buffer (e.g., Formate buffer in D2​O , pD = 3.0).

  • Critical Step: Add 5.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an inert internal standard.

  • Causality: DSS provides an absolute integration reference at 0.00 ppm. By continuously summing the molar equivalents of the starting acetal and the formed aldehyde/methanol against the DSS peak, you validate that no material is lost to side reactions or evaporation. If the total mass balance deviates by >2%, the run is invalid.

Step 2: in situ NMR Acquisition

  • Equilibrate the NMR probe to the target temperature (e.g., 298K, 308K, 318K).

  • Insert the sample and acquire single-pulse 1 H-NMR spectra at fixed intervals (e.g., every 60 seconds) using a water-suppression sequence if necessary.

Step 3: Data Processing & Thermodynamic Extraction

  • Integrate the disappearance of the acetal methine proton (typically ~5.5 ppm) and the appearance of the aldehyde proton (~10.4 ppm).

  • Plot ln([Acetal]t​/[Acetal]0​) versus time to extract kobs​ for each temperature.

  • Construct an Eyring plot ( ln(kobs​/T) vs. 1/T ). The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol S1 Step 1: Sample Preparation Acetal + D2O Buffer + DSS Standard S2 Step 2: in situ 1H-NMR Variable Temperature Acquisition S1->S2 S3 Step 3: Signal Integration Validate Mass Balance (Self-Validating) S2->S3 S4 Step 4: Kinetic Profiling Extract k_obs via Exponential Decay S3->S4 S5 Step 5: Thermodynamic Analysis Eyring Plot for ΔH‡, ΔS‡, ΔG‡ S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic profiling via 1H-NMR.

Strategic Applications in Drug Development

Understanding the precise thermodynamic parameters of 1-(dimethoxymethyl)-2,3-dimethoxybenzene is not merely an academic exercise. In the development of acid-responsive prodrugs or polymeric nanogels , the linker must remain stable at physiological pH (7.4) but rapidly degrade in the acidic microenvironments of endosomes (pH 5.0-5.5) or tumor tissues (pH 6.5-6.8).

While acyclic acetals are generally less stable than their cyclic counterparts (due to entropic factors favoring the reverse reaction in cyclic systems)4[4], the 2,3-dimethoxy substitution pattern offers a "Goldilocks" kinetic profile. It is more labile than unsubstituted benzaldehyde acetals (ensuring rapid payload release upon acidification) but avoids the extreme instability of 4-methoxy derivatives, which can suffer from premature hydrolysis during formulation or storage.

References

  • Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: ResearchGate URL:[Link]

  • Thermodynamics and Kinetics of Atmospherically Relevant Acetalization Reactions Source: ACS Earth and Space Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Dimethoxymethyl)-2,3-dimethoxybenzene
© Copyright 2026 BenchChem. All Rights Reserved.